Methyl 2-phenyl-3-chromanecarboxylate
Description
Methyl 2-phenyl-3-chromanecarboxylate is a chromane-derived compound featuring a phenyl group at position 2 and a methyl ester moiety at position 3 of the chromane ring. Chromane (benzopyran) is a bicyclic structure comprising a benzene ring fused to a pyran ring, making this compound a hybrid aromatic-oxygen heterocycle.
Properties
Molecular Formula |
C17H16O3 |
|---|---|
Molecular Weight |
268.312 |
IUPAC Name |
methyl (2S,3S)-2-phenyl-3,4-dihydro-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H16O3/c1-19-17(18)14-11-13-9-5-6-10-15(13)20-16(14)12-7-3-2-4-8-12/h2-10,14,16H,11H2,1H3/t14-,16+/m0/s1 |
InChI Key |
JIIVVXOXXWCGQQ-GOEBONIOSA-N |
SMILES |
COC(=O)C1CC2=CC=CC=C2OC1C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromane-Based Methyl Esters
Chromane derivatives often exhibit distinct stability and reactivity due to their fused aromatic-oxygen systems. For example:
- Methyl salicylate (, Table 3): A simple aromatic ester with anti-inflammatory properties. Unlike methyl 2-phenyl-3-chromanecarboxylate, methyl salicylate lacks the fused chromane ring system, resulting in lower molecular complexity and higher volatility (boiling point: 222°C vs. estimated >300°C for the chromane derivative) .

- Sandaracopimaric acid methyl ester (): A diterpenoid methyl ester with a tricyclic framework. While structurally distinct, its methyl ester group enables similar derivatization applications (e.g., gas chromatography analysis) .
Functional Group Analogs
- Methyl 2-amino-3-thiophenecarboxylate (): Replaces the chromane core with a thiophene ring. Applications in pharmaceuticals and agrochemicals differ due to divergent bioavailability .
- Dehydroabietic acid methyl ester (): A resin acid derivative with a methyl ester group. Its hydrophobicity and thermal stability (retention time in GC analysis: ~25 min) suggest that this compound may exhibit comparable chromatographic behavior due to similar ester functionality .
Physicochemical Properties and Stability
A hypothetical comparison based on methyl ester analogs (, Table 3):
*Estimated based on structural analogs.
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